![molecular formula C10H9F3O3 B1648347 4-Ethoxy-3-(trifluoromethyl)benzoic acid CAS No. 252901-50-1](/img/structure/B1648347.png)
4-Ethoxy-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Ethoxy-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 252901-50-1 . It has a molecular weight of 234.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) .Scientific Research Applications
Crystallography and Molecular Structure
The study of alkoxy-substituted benzoic acids, including derivatives similar to 4-Ethoxy-3-(trifluoromethyl)benzoic acid, reveals their potential in understanding crystalline structures and packing arrangements. These compounds form H-bonded head-to-head dimers, demonstrating the influence of substituents on molecular packing and interactions. Such insights are crucial for rationalizing the molecular features governing crystalline architectures (Raffo et al., 2014).
Coordination Chemistry and Luminescence
Derivatives of benzoic acid, including those with modifications similar to this compound, have been employed as ligands in the synthesis of lanthanide coordination compounds. These studies highlight the impact of electron-donating and electron-withdrawing substituents on the photophysical properties of the complexes, offering pathways to enhance luminescence through structural modification (Sivakumar et al., 2010).
Organic Synthesis
Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a compound related to the synthesis routes of this compound, illustrates its use as a Diels-Alder component. This opens avenues to functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the compound's utility in synthesizing complex organic structures (Volle & Schlosser, 2002).
Fluorescence Probing
Developments in fluorescence probes for detecting reactive oxygen species (ROS) leverage compounds structurally akin to this compound. Such studies underscore the compound's potential in creating sensitive and selective probes for biological and chemical applications, aiding in the visualization and study of ROS in living cells (Setsukinai et al., 2003).
Material Science
The trifluoromethoxy group, akin to the substituent in this compound, has been identified as a potent electron-withdrawing group. Its properties facilitate the development of advanced materials, including those for high voltage lithium-ion batteries, highlighting its significance in enhancing the performance and stability of electronic devices (Huang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 4-Ethoxy-3-(trifluoromethyl)benzoic acid is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions are a type of carbon–carbon bond forming reaction , which are crucial for the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific context in which the compound is used.
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared , which suggests that they may have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. In the context of Suzuki–Miyaura coupling reactions, the compound’s action would result in the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant , which suggests that the compound’s action may be robust to a wide range of environmental conditions.
properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEQYUCUGSDCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275047 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252901-50-1 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252901-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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